Maraviroc was developed by Pfizer and received approval from the U.S. Food and Drug Administration in August 2007. It is classified as a small molecule drug and belongs to the group of approved antiretroviral medications. The metabolite H1 is generated during the metabolic breakdown of maraviroc, making it relevant for understanding the drug's pharmacokinetics and therapeutic efficacy .
The synthesis of maraviroc metabolite H1 involves several key steps:
In industrial settings, these synthetic routes are optimized for yield and purity using techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
The molecular formula for maraviroc metabolite H1 is . Its IUPAC name is 4,4-difluoro-N-[(1S)-3-[(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide. The compound exhibits a complex three-dimensional structure characterized by multiple rings and functional groups that contribute to its biological activity .
Maraviroc metabolite H1 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.
Maraviroc metabolite H1 functions primarily as a CCR5 antagonist, similar to its parent compound. By binding to the CCR5 receptor on host cells, it prevents HIV from entering these cells, effectively inhibiting viral replication. This mechanism is crucial in managing HIV infections that utilize this specific co-receptor for entry.
Maraviroc metabolite H1 exists as a solid at room temperature. Its solubility in water is low (0.0106 mg/mL), which may influence its absorption and bioavailability when administered.
Key chemical properties include:
Maraviroc metabolite H1 has several potential applications in scientific research:
Maraviroc undergoes extensive biotransformation, producing several metabolites, with Metabolite H1 (a monooxygenated derivative) identified as a major circulating and excreted species. The formation of H1 is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, accounting for ~58% of total maraviroc metabolism [1] [5]. In vitro studies using human liver microsomes (HLMs) and recombinant CYP isoforms confirm that oxidative metabolism dominates maraviroc biotransformation, with CYP3A4 and CYP3A5 contributing disproportionately to H1 generation despite their structural similarity [2] [4].
Non-CYP enzymes play a minimal role in H1 formation. UDP-glucuronosyltransferases (UGTs) contribute to maraviroc’s phase II metabolism but primarily generate glucuronide conjugates distinct from H1. Similarly, hydrolytic enzymes (e.g., esterases) and flavin-containing monooxygenases (FMOs) exhibit negligible activity toward the specific chemical modifications producing H1 [1] [3].
Table 1: Primary Elimination Pathways of Maraviroc and Metabolite H1
Compartment | Recovery of Radioactivity (% Dose) | H1 as % of Recovered Material | Primary Enzymes Involved |
---|---|---|---|
Feces | 76.4% | ~15% | CYP3A4/5, Gut Microflora |
Urine | 19.6% | ~22% | CYP3A4/5, UGTs |
Total | 96.0% | ~18% |
Data derived from mass balance studies following 300 mg ¹⁴C-maraviroc oral dose [1] [5]
Maraviroc metabolism is dominated by Phase I oxidative reactions, which account for approximately 67% of its total biotransformation. The primary Phase I pathways include:
In contrast, Phase II conjugation pathways account for only ~33% of maraviroc’s metabolism. The dominant reaction is glucuronidation mediated by UGT1A3 and UGT2B7, forming acyl glucuronides primarily on the carboxylic acid group generated during N-dealkylation. Sulfation is a minor pathway. Crucially, H1 itself is a product of Phase I metabolism and is not a significant substrate for Phase II enzymes. Instead, it undergoes further Phase I oxidation (dioxygenation) or direct excretion [1] [3] [5].
The predominance of Phase I metabolism is reflected in excretion profiles: Unchanged maraviroc (33% of recovered drug-related material) and its Phase I metabolites (including H1) constitute the majority of material in feces (76.4%) and urine (19.6%). Glucuronides represent <10% of urinary metabolites [1] [5].
CYP3A4 and CYP3A5 play distinct yet interconnected roles in H1 formation:
Table 2: Comparative Kinetics of H1 Formation by CYP3A Isoforms
Enzyme | Km (μM) | Vmax (pmol·min⁻¹·pmol P450⁻¹) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A5 (Wild-type) | 48.9 ± 5.2 | 0.93 ± 0.11 | 0.019 |
CYP3A4 (Wild-type) | 11.1 ± 1.8 | 0.04 ± 0.01 | 0.0036 |
CYP3A5 L57F | 67.3 ± 8.1 | 0.36 ± 0.05 | 0.0053 |
CYP3A4 F57L | 29.5 ± 4.3 | 0.17 ± 0.03 | 0.0058 |
Kinetic parameters derived from recombinant enzyme systems [2] [4]
The kinetics of H1 formation exhibit complex, non-Michaelis-Menten behavior in pooled HLMs, characterized by:
Reaction dynamics further reveal that H1 formation is:
Table 3: Maraviroc Metabolites Arising from CYP3A-Mediated Oxidation
**Metabolite | Structure Modification | Primary CYP Isoform | Relative Abundance in Plasma |
---|---|---|---|
H1 | Cyclohexyl 2-OH (1S,2S configuration) | CYP3A5 > CYP3A4 | ~20% of circulating radioactivity |
M2 | Cyclohexyl 3-OH | CYP3A4 | ~8% |
M3 | Triazole CH₂OH | CYP3A4 | ~10% |
M4a/M4b | N-Dealkylation products | CYP3A4 | ~15% (combined) |
D1-D4 | Dioxygenated Metabolites | CYP3A4/5 | <5% each |
Metabolite profiling data from plasma and excreta [1] [3] [5]
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1